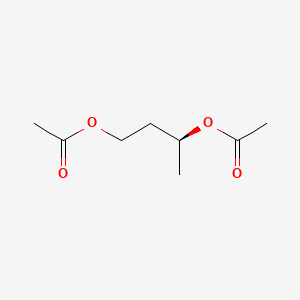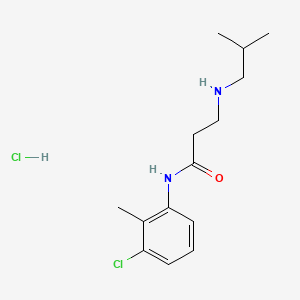
o-Propionotoluidide, 3'-chloro-3-isobutylamino-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
o-Propionotoluidide, 3’-chloro-3-isobutylamino-, hydrochloride: is a chemical compound with the molecular formula C10H12ClNO . It is a derivative of toluidine, characterized by the presence of a propionyl group and a chlorine atom on the aromatic ring. This compound is often used in early discovery research due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of o-Propionotoluidide, 3’-chloro-3-isobutylamino-, hydrochloride typically involves the reaction of o-toluidine with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through an acylation mechanism, forming the propionotoluidide intermediate. This intermediate is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3’ position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .
化学反応の分析
Types of Reactions: o-Propionotoluidide, 3’-chloro-3-isobutylamino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, alkoxides, polar solvents, elevated temperatures.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, o-Propionotoluidide, 3’-chloro-3-isobutylamino-, hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It serves as a model compound to investigate the metabolism and toxicity of similar substances .
Medicine: In medicinal chemistry, derivatives of o-Propionotoluidide, 3’-chloro-3-isobutylamino-, hydrochloride are explored for their potential pharmacological activities. These derivatives are screened for antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
作用機序
The mechanism of action of o-Propionotoluidide, 3’-chloro-3-isobutylamino-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
類似化合物との比較
- 3’-Chloro-o-propionotoluidide
- 4’-Chloro-o-propionotoluidide
- 5’-Chloro-o-propionotoluidide
- 6’-Chloro-m-propionotoluidide
Comparison: Compared to its analogs, o-Propionotoluidide, 3’-chloro-3-isobutylamino-, hydrochloride exhibits unique reactivity due to the presence of the isobutylamino group. This group enhances its solubility and interaction with biological targets, making it more effective in certain applications .
特性
CAS番号 |
109509-25-3 |
|---|---|
分子式 |
C14H22Cl2N2O |
分子量 |
305.2 g/mol |
IUPAC名 |
N-(3-chloro-2-methylphenyl)-3-(2-methylpropylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C14H21ClN2O.ClH/c1-10(2)9-16-8-7-14(18)17-13-6-4-5-12(15)11(13)3;/h4-6,10,16H,7-9H2,1-3H3,(H,17,18);1H |
InChIキー |
GDLOJDBQXZCOEZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCNCC(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


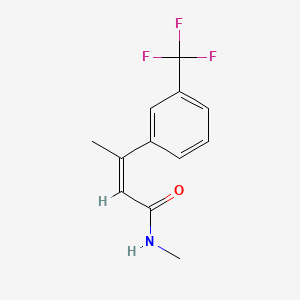
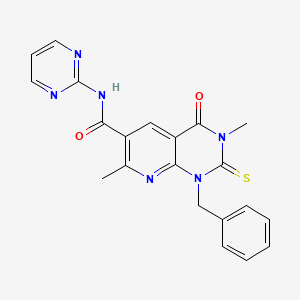
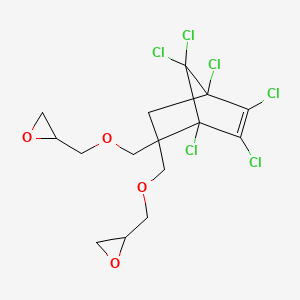
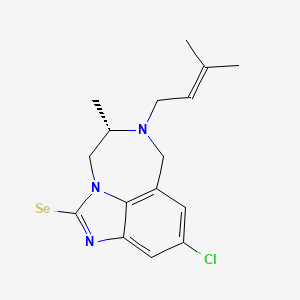
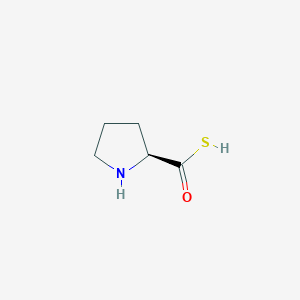

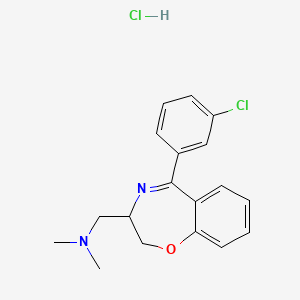
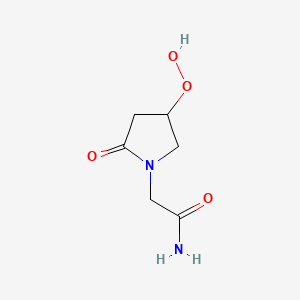
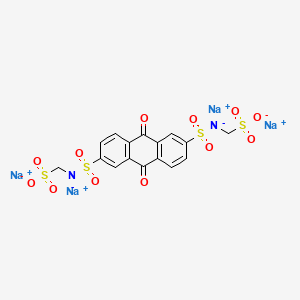

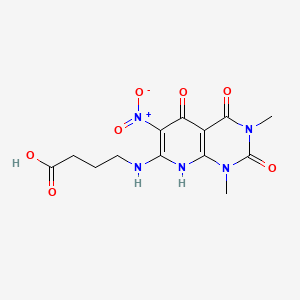

![2-[Bis(2-hydroxyethyl)amino]ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid](/img/structure/B12704389.png)
